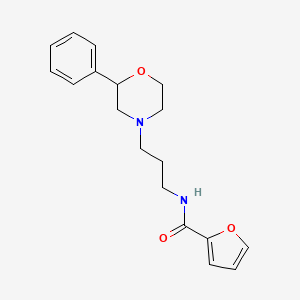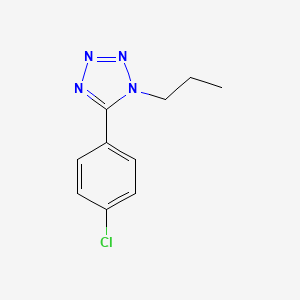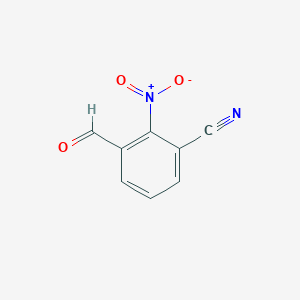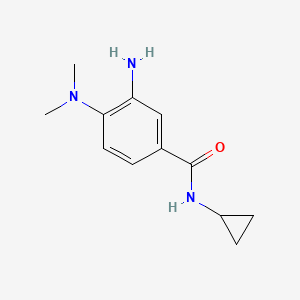![molecular formula C21H26ClN3O2S B2497046 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1215573-93-5](/img/structure/B2497046.png)
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride" appears to be a synthetic molecule with potential interest in pharmaceutical or chemical research. Compounds containing benzothiazole and acetamide groups are often explored for their diverse biological activities and chemical properties.
Synthesis Analysis
Synthetic approaches for similar benzothiazole derivatives typically involve condensation reactions between appropriate thiazole and acetamide precursors. Such syntheses might employ carbodiimide condensation catalysis for amide bond formation or other coupling reactions under controlled conditions to introduce specific substituents like dimethylaminoethyl and ethoxy groups (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure determination of complex organic compounds like this one usually involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, complemented by X-ray crystallography for solid-state structures. These techniques help in elucidating the arrangement of atoms within the molecule and confirming the presence of specific functional groups (Mabkhot et al., 2019).
科学的研究の応用
Anthelmintic Properties
The compound amidantel, which shares a structural similarity with the chemical , demonstrates significant anthelmintic activity. Its effectiveness against various parasites in rodents and dogs highlights its potential as a lead compound for developing new anthelmintic drugs. This research points towards the possibility of utilizing similar compounds for parasitic control in veterinary medicine and potentially in human health (Wollweber et al., 1979).
Synthetic Applications
Research into derivatives of benzothiazole, akin to the molecule of interest, has led to the development of novel synthetic pathways for creating fused thiazolo[3,2-a]pyrimidinones. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis (Janardhan et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly in the protection of steel in acidic environments. This research has implications for the chemical industry, where corrosion resistance is crucial for extending the lifespan of metal components and structures (Hu et al., 2016).
Anticancer Potential
Thiazolidinone derivatives, related to the chemical , have been synthesized and evaluated for their anticancer activity. This highlights the ongoing search for novel anticancer agents and the potential of such compounds in therapeutic applications (Racané et al., 2006).
Antimicrobial Activity
Thiazolidinone derivatives have also been explored for their antimicrobial properties. The synthesis and biological evaluation of these compounds against a range of bacterial and fungal strains demonstrate their potential as new antimicrobial agents, addressing the growing concern over antibiotic resistance (Patel et al., 2012).
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-4-26-17-10-11-18-19(15-17)27-21(22-18)24(13-12-23(2)3)20(25)14-16-8-6-5-7-9-16;/h5-11,15H,4,12-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXHVVHUXFRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)



![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)



![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)
![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)
![4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate](/img/structure/B2496985.png)
